molecular formula C17H17Cl2N3 B6199025 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680537-21-5

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Katalognummer: B6199025
CAS-Nummer: 2680537-21-5
Molekulargewicht: 334.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (2-Phenylethynyl-BDZ-DHC) is a synthetic compound commonly used in scientific research as a tool to study the effects of various physiological processes, such as neurotransmission, receptor binding, and enzyme activity. This compound is a derivative of benzodiazepines, a class of drugs used to treat anxiety and other disorders. It is a potent agonist at the GABA-A receptor, making it an ideal tool for studying the effects of GABA in the brain.

Wirkmechanismus

2-Phenylethynyl-BDZ-DHC is an agonist at the GABA-A receptor, meaning that it binds to the receptor and activates it. This activation of the receptor leads to an increase in the amount of chloride ions that enter the cell, which in turn leads to an inhibitory effect on the neuron. This inhibition of the neuron results in a decrease in the neuron's excitability and an overall decrease in the activity of the neuron.
Biochemical and Physiological Effects
2-Phenylethynyl-BDZ-DHC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to an anxiolytic effect. It has also been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an antidepressant effect. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate, which can lead to an anticonvulsant effect.

Vorteile Und Einschränkungen Für Laborexperimente

2-Phenylethynyl-BDZ-DHC has several advantages for use in laboratory experiments. It is a potent agonist at the GABA-A receptor, making it an ideal tool for studying the effects of GABA in the brain. Additionally, it is a synthetic compound, making it easy to obtain and use in experiments. However, it is important to note that this compound is not approved for clinical use and should only be used in laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 2-Phenylethynyl-BDZ-DHC. One potential direction is to further explore the effects of this compound on anxiety and other disorders. Additionally, further research could be done to explore the effects of this compound on learning and memory. Additionally, further research could be done to explore the effects of this compound on other physiological processes, such as neurotransmission, receptor binding, and enzyme activity. Finally, further research could be done to explore the potential therapeutic uses of this compound.

Synthesemethoden

2-Phenylethynyl-BDZ-DHC is synthesized through a multi-step process. The first step involves the reaction of 2-phenylethynyl-1,3-benzodiazol-2-yl chloride with 1-amino-2-ethanol in the presence of sodium hydroxide, which produces a secondary amine. This secondary amine is then reacted with hydrochloric acid to form 2-Phenylethynyl-BDZ-DHC.

Wissenschaftliche Forschungsanwendungen

2-Phenylethynyl-BDZ-DHC is widely used in scientific research to study the effects of GABA-A receptor agonism in the brain. It has been used to study the effects of GABA-A receptor agonists on anxiety and other disorders, as well as to study the effects of GABA-A receptor antagonists on the same conditions. It has also been used to study the effects of GABA-A receptor agonists on learning and memory, and to study the effects of GABA-A receptor antagonists on the same processes.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 2-aminobenzophenone with phenylacetylene to form 5-(2-phenylethynyl)-2-aminobenzophenone, which is then reacted with ethyl bromoacetate to form 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethyl acetate. This compound is then hydrolyzed to form the final product, 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride.", "Starting Materials": [ "2-aminobenzophenone", "phenylacetylene", "ethyl bromoacetate", "sodium ethoxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with phenylacetylene in the presence of sodium ethoxide to form 5-(2-phenylethynyl)-2-aminobenzophenone.", "Step 2: 5-(2-phenylethynyl)-2-aminobenzophenone is reacted with ethyl bromoacetate in the presence of sodium ethoxide to form 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethyl acetate.", "Step 3: 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethyl acetate is hydrolyzed with hydrochloric acid to form 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride." ] }

2680537-21-5

Molekularformel

C17H17Cl2N3

Molekulargewicht

334.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.